3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-(oxan-2-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-10-5-3-6-13-11(10)15-8-9-4-1-2-7-14-9/h3,5-6,9H,1-2,4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCDOIDZNTWXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Approaches for the Introduction of Fluorine onto the Pyridine (B92270) Ring System
The incorporation of fluorine into the pyridine scaffold is a pivotal step in the synthesis of 3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine. The unique properties imparted by the fluorine atom, such as altered basicity and metabolic stability, make the development of efficient fluorination methods a significant area of research. acs.org Strategies for fluorination can be broadly categorized, with a strong emphasis on nucleophilic techniques that have proven effective for pyridine systems.
Nucleophilic Fluorination Techniques
Nucleophilic fluorination represents a primary pathway for the synthesis of fluorinated pyridines. These methods typically involve the displacement of a suitable leaving group by a fluoride (B91410) ion. The efficiency and regioselectivity of these reactions are highly dependent on the nature of the pyridine precursor, the fluoride source, and the reaction conditions.
A common and direct method for introducing fluorine is through nucleophilic aromatic substitution (SNAr) on a halogenated pyridine precursor. In this approach, a leaving group, typically a chlorine or bromine atom, at the desired position on the pyridine ring is displaced by a fluoride ion.
The reactivity of halopyridines in SNAr reactions is significantly influenced by the high electronegativity of fluorine, which can accelerate the substitution process. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov The synthesis of 2-fluoropyridines often requires the initial preparation of halogenated pyridines, which can be synthesized from pyridine N-oxides or hydroxypyridines. nih.gov
Common fluoride sources for these displacement reactions include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium salts such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being frequently employed to enhance the reactivity of the fluoride nucleophile. researchgate.net
Table 1: Examples of Nucleophilic Fluoride Sources and Conditions
| Fluoride Source | Typical Solvents | General Applicability |
|---|---|---|
| Potassium Fluoride (KF) | DMF, DMSO | Commonly used for halogen exchange (Halex) reactions. |
| Cesium Fluoride (CsF) | DMF, MeCN | Often more reactive than KF due to higher solubility. |
| Tetrabutylammonium Fluoride (TBAF) | THF, Acetonitrile, DMSO | Available in anhydrous or hydrated forms; anhydrous form is highly reactive. acsgcipr.org |
The Balz-Schiemann reaction is a classical method for preparing aryl fluorides, including fluoropyridines, from primary aromatic amines. wikipedia.orgchemistrylearner.com The process involves two main steps: the diazotization of an aminopyridine precursor using nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt, followed by thermal or photochemical decomposition of this salt to yield the desired fluoropyridine. chemistrylearner.comorganic-chemistry.orgbyjus.com
The mechanism is believed to proceed through an SN1-type process, involving the formation of an aryl cation that is subsequently trapped by the fluoride from the tetrafluoroborate anion. wikipedia.orgscientificupdate.com
Reaction Scheme: Balz-Schiemann Reaction Ar-NH₂ → [Ar-N₂]⁺BF₄⁻ → Ar-F + N₂ + BF₃ byjus.com
Modifications to the traditional Balz-Schiemann reaction have been developed to improve yields and safety. These include the use of alternative counterions such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can sometimes provide better results. wikipedia.orgbyjus.com Another innovation involves conducting the diazotization in liquid hydrogen fluoride, which avoids the isolation of the potentially explosive diazonium salt intermediate. wikipedia.org
An effective strategy for the regioselective synthesis of 2-fluoropyridines involves the activation of pyridine N-oxides. This method allows for the site-specific introduction of fluorine, particularly at the C2-position. acs.org The process begins with the activation of the pyridine N-oxide, which, in the presence of a tertiary amine, forms a 2-pyridyltrialkylammonium salt intermediate. acs.orgresearchgate.net
This isolated ammonium (B1175870) salt can then be treated with a nucleophilic fluoride source, such as TBAF, to produce the corresponding 2-fluoropyridine. acs.org This two-step procedure, involving the formation and subsequent fluorination of the ammonium salt, has been shown to be highly regioselective. For example, 3-substituted pyridine N-oxides undergo fluorination exclusively at the position para to the substituent (the C2 position). acs.org This methodology offers broad functional group compatibility and provides a reliable route to a variety of 2-fluoropyridine analogues. acs.org
Table 2: Regioselectivity in N-Oxide Fluorination
| Starting Material | Position of Fluorination | Observed Selectivity |
|---|---|---|
| 3-Substituted Pyridine N-Oxide | C2-position | Exclusive formation of the 2-fluoro isomer. acs.org |
| Unsubstituted Pyridine N-Oxide | C2-position | Primary product is the 2-fluoro isomer. |
Visible-light photoredox catalysis has emerged as a powerful and mild technique for forming carbon-fluorine bonds. mdpi.com These methods often utilize a photocatalyst that, upon irradiation with light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates.
One notable photoredox strategy involves the use of pyridine N-oxides in conjunction with trifluoroacetic anhydride (B1165640) (TFAA). nih.gov This approach facilitates the photochemical decarboxylation of TFAA, generating a trifluoromethyl radical. While this specific example leads to trifluoromethylation, the underlying principle of using photoredox catalysis to activate precursors for fluorination is broadly applicable. nih.govacs.org Other protocols have been developed for the direct synthesis of 3-fluoropyridines by coupling α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers under photoredox conditions, followed by condensation with an ammonia (B1221849) source. acs.orgresearchgate.net These reactions proceed under mild conditions and demonstrate the versatility of photoredox catalysis in constructing complex fluorinated heterocycles. acs.orgacs.org
Regioselective Fluorination Methods
Achieving regioselectivity is a central challenge in the synthesis of substituted pyridines. The methods described above offer varying degrees of regiocontrol for the introduction of fluorine.
Displacement Reactions: The regioselectivity in SNAr reactions is predetermined by the position of the leaving group on the starting halopyridine.
Balz-Schiemann Reaction: This method is inherently regioselective, as the fluorine atom replaces the amino group of the precursor aminopyridine.
Pyridine N-Oxide Activation: As mentioned, the activation of pyridine N-oxides provides excellent regioselectivity for fluorination at the C2-position (or para to a C3-substituent). acs.org
Direct C-H Fluorination: Other advanced methods focus on the direct, regioselective fluorination of C-H bonds. For example, the use of Selectfluor® as a fluorinating agent in aqueous conditions has been shown to achieve regioselective fluorination of certain pyridine-containing systems like imidazo[1,2-a]pyridines. acs.orgnih.gov Similarly, methods employing silver(II) fluoride (AgF₂) have demonstrated exclusive selectivity for fluorination adjacent to the nitrogen atom in pyridines and diazines under mild conditions. sigmaaldrich.com
These regioselective methods are crucial for synthesizing specific isomers, such as 3-fluoropyridines, which are common motifs in pharmaceutical compounds due to their unique electronic properties and metabolic stability. acs.org
Hydrodefluorination Strategies for Polyfluorinated Pyridines as Precursors
A viable strategy for the synthesis of monofluorinated pyridines, such as the 3-fluoropyridine (B146971) core, is the selective hydrodefluorination (HDF) of more highly fluorinated precursors. This approach is significant in organofluorine chemistry, as C-F bonds are the strongest single bonds to carbon, making their selective cleavage a chemical challenge. researchgate.net Catalytic methods provide an efficient means to achieve this transformation under controlled conditions.
Recent advancements have demonstrated the efficacy of transition-metal catalysts in this process. For instance, nickel(0) complexes have been identified as efficient precatalysts for the hydrodefluorination of pyridines using pinacolborane (HBPin) as the hydride source. rsc.org Specifically, the complex [Ni(iPrPN)(COD)] has been shown to effectively hydrodefluorinate 2-fluoro and 2,6-difluoropyridines at room temperature. rsc.org Mechanistic studies indicate that the process involves the oxidative addition of the C-F bond to the nickel center. rsc.org
Zirconocene-based systems also serve as active catalysts for the HDF of fluorinated pyridines. Mixtures of zirconocene (B1252598) difluorides, such as Cp₂ZrF₂, and diisobutylaluminium hydride (i-Bu₂AlH) can catalyze the HDF of pentafluoropyridine (B1199360) at room temperature. researchgate.net The reaction proceeds with selectivity for the 4-position, which is attributed to the formation of a Meisenheimer intermediate during an SNAr-type reaction mechanism. researchgate.net These catalytic systems highlight a promising route for accessing less-fluorinated pyridines from readily available polyfluorinated feedstocks.
| Catalyst System | Hydride Source | Substrate Example | Key Findings | Reference |
|---|---|---|---|---|
| [Ni(iPrPN)(COD)] | Pinacolborane (HBPin) | 2,6-Difluoropyridine | Efficient HDF at the 2- and 6-positions at room temperature. | rsc.org |
| Cp₂ZrF₂ / i-Bu₂AlH | Diisobutylaluminium hydride | Pentafluoropyridine | Catalytically active at room temperature; selective for the 4-position. | researchgate.net |
Synthetic Routes for the Construction of the 2-[(oxan-2-yl)methoxy] Moiety
The 2-[(oxan-2-yl)methoxy] portion of the target molecule is essentially a primary alcohol (2-hydroxymethyl group) protected as a tetrahydropyranyl (THP) ether. The THP group is a widely used protecting group for hydroxyl functions in multistep organic synthesis. nih.govorganic-chemistry.org Its popularity stems from its ease of installation, general stability across a wide range of reaction conditions (including basic media, organometallic reagents, and hydrides), and the availability of mild deprotection methods. organic-chemistry.org
Formation of Tetrahydropyranyl Ethers from Alcohols and Dihydropyran
The standard method for forming a THP ether involves the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). rsc.org This reaction is an acid-catalyzed addition of the alcohol to the vinyl ether functionality of DHP. rsc.org
A variety of protic and Lewis acids can be used to catalyze the tetrahydropyranylation of alcohols. rsc.org Common catalysts include p-toluenesulfonic acid (PTSA), pyridinium (B92312) p-toluenesulfonate (PPTS), and boron trifluoride etherate. rsc.org The reaction proceeds by protonation of the DHP double bond to form a resonance-stabilized carbocation, which is then trapped by the alcohol nucleophile. Subsequent deprotonation yields the THP ether. While effective, these homogeneous catalysts can sometimes be difficult to remove from the reaction mixture and may not be suitable for acid-sensitive substrates. organic-chemistry.org
To overcome the limitations of homogeneous acid catalysts, significant research has focused on the development of solid-supported, heterogeneous catalysts. nih.gov These catalysts offer advantages such as simplified work-up procedures (often just filtration), potential for recycling, and often milder reaction conditions. nih.govd-nb.info A variety of materials have been shown to be effective.
Several heterogeneous acidic catalysts, including NH₄HSO₄ supported on SiO₂, have been shown to efficiently promote the tetrahydropyranylation of alcohols and phenols. nih.govnih.govd-nb.info This particular catalyst is inexpensive, easy to prepare, and can be recovered and recycled multiple times. nih.govd-nb.info Other effective solid acid catalysts include zeolites (such as H-beta), bismuth triflate, and silica-supported perchloric acid. organic-chemistry.org The use of these catalysts in conjunction with greener solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) further enhances the environmental compatibility of the process. nih.govnih.gov
| Catalyst | Reaction Conditions | Advantages | Reference |
|---|---|---|---|
| NH₄HSO₄@SiO₂ | CPME or 2-MeTHF solvent, room temp. | Recyclable, inexpensive, simple work-up. | nih.govnih.govd-nb.info |
| Zeolite H-beta | Solvent-free or various solvents. | Recyclable, mild conditions, high yield. | organic-chemistry.org |
| Bismuth Triflate (Bi(OTf)₃) | Solvent-free, room temp. | Relatively non-toxic, insensitive to air/moisture. | organic-chemistry.org |
| Silica-supported Perchloric Acid (HClO₄-SiO₂) | Solvent-free, room temp. | High efficiency, simple protocol. | organic-chemistry.org |
An important feature of a protecting group strategy is its chemoselectivity—the ability to protect one functional group in the presence of others. The THP group exhibits excellent stability towards a wide array of reagents, allowing for selective protection. For instance, NH₄HSO₄@SiO₂ successfully catalyzes the protection of various functionalized alcohols without affecting other groups. nih.gov The mild conditions employed with many heterogeneous catalysts prevent undesirable side reactions, such as the isomerization of acid-sensitive allylic alcohols. nih.gov This high degree of chemoselectivity makes the tetrahydropyranylation reaction a robust tool in the synthesis of complex molecules where multiple functional groups are present.
Cleavage and Regeneration of the Tetrahydropyranyl Protecting Group
The utility of a protecting group is equally dependent on the ease and selectivity of its removal. The THP ether linkage is an acetal (B89532), which is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions. organic-chemistry.org The most common method for deprotection is acidic hydrolysis, typically using aqueous acetic acid or dilute mineral acids like HCl in an alcohol solvent such as methanol (B129727) or ethanol. organic-chemistry.org
As with the protection step, methods using solid acid catalysts have been developed for deprotection to facilitate product isolation. Silica sulfuric acid has been reported as an efficient and convenient reagent for the cleavage of THP ethers in methanol, affording the parent alcohols in excellent yields with short reaction times. Bismuth triflate, which catalyzes the formation of THP ethers, can also be used for their deprotection, highlighting its versatility. organic-chemistry.org The choice of deprotection reagent can be tailored to the sensitivity of the substrate, ensuring that other functional groups in the molecule remain intact.
| Reagent/Catalyst | Solvent | Key Features | Reference |
|---|---|---|---|
| Aqueous Acid (e.g., HCl, Acetic Acid) | Methanol, Ethanol, THF | Standard, widely used method. | organic-chemistry.org |
| Silica Sulfuric Acid | Methanol | Heterogeneous, efficient, short reaction times. | |
| Bismuth Triflate (Bi(OTf)₃) | Various | Catalyzes both protection and deprotection. | organic-chemistry.org |
| Iron(III) Tosylate | Methanol | Mild method for deprotection. | scispace.com |
Convergent and Linear Synthetic Pathways to the Target Compound
The construction of this compound can be approached through both linear and convergent strategies. A linear synthesis involves the sequential modification of a starting material, building the molecule step-by-step. In contrast, a convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in a later step.
A plausible linear pathway to the target compound involves building upon a pre-functionalized pyridine ring. This step-by-step approach ensures precise control over the placement of substituents. A common strategy begins with a commercially available or readily synthesized 2,3-disubstituted pyridine precursor.
One potential route starts from 3-fluoro-2-hydroxypyridine (B75413). This intermediate can be prepared through established methods. google.com The synthesis proceeds via a Williamson ether synthesis:
Deprotonation: The hydroxyl group of 3-fluoro-2-hydroxypyridine is deprotonated using a suitable base, such as sodium hydride (NaH), to form a sodium pyridinolate salt. This increases the nucleophilicity of the oxygen atom.
Nucleophilic Substitution: The resulting nucleophile is then reacted with an electrophilic partner, 2-(chloromethyl)oxane or 2-(bromomethyl)oxane. The pyridinolate oxygen displaces the halide in an SN2 reaction to form the desired ether linkage, yielding this compound.
This linear sequence provides a direct and reliable method for accessing the target molecule, with the primary challenge being the availability and synthesis of the starting materials.
Late-stage functionalization (LSF) is an increasingly important strategy in medicinal chemistry as it allows for the rapid generation of analogues from a common advanced intermediate, which is particularly useful for structure-activity relationship (SAR) studies. nih.govacs.org For the synthesis of this compound, an LSF approach could involve introducing the fluorine atom in one of the final steps.
A representative LSF sequence could be:
Synthesis of a Pyridine Precursor: A precursor, 2-[(oxan-2-yl)methoxy]pyridine, is first synthesized. This can be achieved by reacting 2-hydroxymethylpyridine with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis to protect the alcohol, followed by etherification if starting from 2-chloropyridine.
C-H Fluorination: The key LSF step is the direct C–H fluorination of the pyridine ring. Reagents such as silver(II) fluoride (AgF₂) have been effectively used for the fluorination of pyridines at the position alpha to the ring nitrogen. acs.orgnih.gov This reaction would selectively install the fluorine atom at the 3-position.
This approach is advantageous because it avoids carrying the fluorine atom through multiple synthetic steps where it might interfere with certain reaction conditions. Furthermore, the 2-fluoroheteroarene products of such reactions are highly reactive toward nucleophilic aromatic substitution (SNAr), allowing the installed fluoride to be replaced by other functional groups, further diversifying the molecular scaffold. nih.govresearchgate.net
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes by combining multiple reaction steps into a single operation without isolating intermediates. While a specific one-pot synthesis for the title compound is not prominently documented, methodologies for analogous fluoropyridine derivatives are well-established and demonstrate the feasibility of this approach. These methods often involve the construction of the pyridine ring itself from acyclic precursors.
Notable one-pot strategies for synthesizing substituted 3-fluoropyridines include:
Photoredox-Mediated Coupling: This method involves the visible-light-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers. The resulting intermediate can then undergo a one-pot condensation with an ammonia source, like ammonium acetate, to form a wide variety of diversely substituted 3-fluoropyridines. acs.orgresearchgate.net
Rh(III)-Catalyzed C-H Functionalization: Multi-substituted 3-fluoropyridines can be prepared from α-fluoro-α,β-unsaturated oximes and alkynes using a Rh(III) catalyst. This approach demonstrates high regioselectivity, particularly with terminal alkynes. escholarship.org
Multi-component Reactions: Environmentally friendly procedures for novel pyridine derivatives have been developed using one-pot, four-component reactions under microwave irradiation, showcasing the versatility of multicomponent strategies in building complex heterocyclic systems efficiently. nih.gov
These methods highlight advanced synthetic strategies that could be adapted for the efficient assembly of complex fluoropyridine structures.
| Methodology | Key Reactants | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Photoredox-Mediated Coupling & Condensation | α,α-difluoro-β-iodoketones, Silyl enol ethers, Ammonium acetate | fac-Ir(ppy)₃, Blue LED irradiation | Builds the pyridine core from two ketone components; good functional group tolerance. | acs.org |
| Rh(III)-Catalyzed C-H Functionalization | α-fluoro-α,β-unsaturated oximes, Alkynes | [Cp*RhCl₂]₂/Metal acetate | High regioselectivity for terminal alkynes; straightforward bench-top setup. | escholarship.org |
Stereochemical Considerations in Synthesis
The synthesis of this compound involves a stereocenter at the C2 position of the oxane ring (the anomeric carbon). Therefore, controlling or understanding the stereochemical outcome of the synthesis is crucial.
The oxan-2-yl group, commonly known as the tetrahydropyranyl (THP) group, introduces a chiral center into the molecule. organic-chemistry.org When the (oxan-2-yl)methoxy moiety is formed, for instance, by reacting 3-fluoro-2-hydroxymethylpyridine with 3,4-dihydro-2H-pyran, a new stereocenter is created. If the starting alcohol is chiral, this results in the formation of a mixture of diastereomers.
In the context of the title compound, the precursor is 2-(hydroxymethyl)oxane or its halogenated derivative. Since 2-(hydroxymethyl)oxane is chiral, using a racemic mixture of this starting material will inevitably lead to a racemic mixture of the final product, this compound. The Williamson ether synthesis itself does not typically influence the stereochemistry at the oxane ring. To obtain an enantiomerically pure final product, one must start with an enantiomerically pure form of 2-(hydroxymethyl)oxane. The separation of these diastereomers can be challenging, making the use of enantiopure starting materials the preferred strategy for stereocontrolled synthesis.
While the core of this compound is aromatic and thus planar, the synthesis of more complex analogues or precursors may involve steps where stereochemistry must be controlled. For example, if the pyridine ring were to be synthesized from a chiral, non-aromatic precursor, maintaining or controlling the stereochemistry of that precursor would be essential.
Strategies for controlling stereochemistry in the synthesis of heterocyclic compounds are diverse and include:
Chiral Auxiliaries: Using a chiral auxiliary can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.
Asymmetric Catalysis: Employing a chiral catalyst can favor the formation of one enantiomer or diastereomer over another.
Substrate Control: Existing stereocenters in a molecule can influence the stereochemistry of newly formed centers.
For instance, the synthesis of highly substituted tetrahydropyridines has been achieved with excellent diastereoselectivity through a cascade reaction involving C-H activation, cyclization, and reduction. nih.gov Similarly, acid-mediated ring-opening of substituted aziridines to form β-fluoroamines shows substrate-dependent stereochemical outcomes, highlighting the importance of the substitution pattern in controlling stereoselectivity. nih.govresearchgate.net Although not directly applicable to the synthesis of the aromatic title compound, these principles are fundamental when designing syntheses for related, non-aromatic, or more complex fluoropyridine derivatives.
Chemical Reactivity and Transformation Studies
Reactivity Profile of the Fluorine Atom on the Pyridine (B92270) Ring
The carbon-fluorine bond on an aromatic ring is exceptionally strong. However, in the context of a pyridine ring, particularly with the fluorine atom positioned ortho or para to the ring nitrogen, it can become susceptible to displacement. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The fluorine atom at the 3-position of 3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine is not in the most activated position for classical SNAr reactions, which typically occur at the 2- and 4-positions of the pyridine ring. Attack at these positions allows for the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.
However, the presence of the electron-donating 2-alkoxy group can influence the regioselectivity of nucleophilic attack. While less favored than substitution at the 2- or 4-positions, SNAr at the 3-position can occur under forcing conditions, particularly with strong nucleophiles. The reactivity in such reactions is generally lower compared to pyridines with fluorine at the 2- or 4-position.
| Nucleophile | Reaction Conditions | Product | Yield (%) |
| Sodium Methoxide | High Temperature, Polar Aprotic Solvent | 3-Methoxy-2-[(oxan-2-yl)methoxy]pyridine | Low to Moderate |
| Ammonia (B1221849) | High Pressure and Temperature | 3-Amino-2-[(oxan-2-yl)methoxy]pyridine | Low |
| Alkylamines | Elevated Temperatures | 3-(Alkylamino)-2-[(oxan-2-yl)methoxy]pyridine | Variable |
Metal-Catalyzed Cross-Coupling Reactions Involving the C-F Bond
The activation of C-F bonds for cross-coupling reactions is a challenging yet evolving field in organic synthesis. For fluoropyridines, palladium-catalyzed reactions have shown promise. While the C-F bond is generally less reactive in such couplings compared to C-Cl, C-Br, or C-I bonds, specific ligand and catalyst systems can facilitate these transformations.
For this compound, Suzuki, Stille, or Buchwald-Hartwig type couplings would likely require specialized catalytic systems, potentially with electron-rich and bulky phosphine (B1218219) ligands to promote the difficult oxidative addition of the C-F bond to the metal center.
| Coupling Partner | Catalyst System | Product |
| Arylboronic acid (Suzuki) | Pd(0) with specific phosphine ligand | 3-Aryl-2-[(oxan-2-yl)methoxy]pyridine |
| Organostannane (Stille) | Pd(0) catalyst | 3-Aryl/vinyl-2-[(oxan-2-yl)methoxy]pyridine |
| Amine (Buchwald-Hartwig) | Pd catalyst with hindered phosphine ligand | 3-(Amino)-2-[(oxan-2-yl)methoxy]pyridine |
Note: This table represents potential cross-coupling reactions. The feasibility and specific conditions would require experimental validation.
Reductive Transformations and Dehalogenation
The removal of the fluorine atom via reductive dehalogenation is another potential transformation. This can be achieved using various reducing agents. Catalytic hydrogenation is a common method, where the compound is treated with hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C). Other methods include the use of dissolving metal reductions or hydride reagents under specific conditions. The success of such reactions would yield 2-[(oxan-2-yl)methoxy]pyridine.
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, allowing for a range of chemical transformations.
Protonation and Basic Properties
The nitrogen atom in this compound can be readily protonated by acids to form the corresponding pyridinium (B92312) salt. The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. The fluorine atom at the 3-position, being electron-withdrawing, will decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Conversely, the 2-alkoxy group is electron-donating, which would be expected to increase the basicity. The net effect on the pKa of the conjugate acid will be a balance of these opposing electronic influences.
N-Oxidation and its Role in Activating Pyridine for Substitution
The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide has a significant impact on the reactivity of the pyridine ring.
The N-oxide group is strongly electron-withdrawing, which further activates the pyridine ring towards nucleophilic substitution, particularly at the 2- and 4-positions. While the fluorine is at the 3-position, N-oxidation can still enhance its reactivity towards nucleophiles under certain conditions. Furthermore, the N-oxide can be used as a handle for further functionalization. For instance, treatment of the N-oxide with reagents like POCl₃ or Ac₂O can lead to rearrangements and the introduction of other functional groups.
Chemical Behavior of the Oxan-2-yl Methoxy (B1213986) Group
The oxan-2-yl methoxy group, commonly known as a tetrahydropyranyl (THP) ether, is widely used in organic synthesis as a protecting group for alcohols. Its stability and cleavage are well-characterized general principles that can be applied to understand the behavior of the title compound.
Hydrolytic Stability and Acid-Catalyzed Cleavage
The THP ether linkage in this compound is an acetal (B89532), which confers stability under neutral and basic conditions. However, it is susceptible to cleavage under acidic conditions. The acid-catalyzed hydrolysis regenerates the corresponding alcohol, 3-fluoro-2-hydroxypyridine (B75413), and 5-hydroxypentanal.
The general mechanism for this cleavage involves protonation of the ether oxygen within the oxane ring, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water or another nucleophile leads to the cleavage of the C-O bond, releasing the protected alcohol.
While specific studies on the hydrolytic stability of this compound are not available, the stability of THP ethers is known to be influenced by factors such as steric hindrance and the electronic nature of the attached molecule. A variety of acidic conditions are typically employed for the deprotection of THP ethers, as detailed in the table below.
| Reagent/Catalyst | Solvent(s) | Temperature |
| Acetic Acid | Tetrahydrofuran / Water | Room Temperature |
| p-Toluenesulfonic acid (p-TsOH) | Methanol (B129727) or Ethanol | Room Temperature |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 55 °C |
| Trifluoroacetic Acid (TFA) | Dichloromethane / Water | Room Temperature |
| Hydrochloric Acid (HCl) | Tetrahydrofuran | Room Temperature |
This table represents common conditions for THP ether cleavage and is not derived from specific studies on this compound.
Reactions Involving the Oxane Ring (e.g., ring opening, functionalization)
Currently, there is a lack of specific research detailing reactions that involve the functionalization or ring-opening of the oxane ring specifically within the context of this compound, beyond the standard acid-catalyzed cleavage.
Investigation of Reaction Mechanisms
Detailed mechanistic studies provide fundamental insights into the formation and transformation of chemical compounds.
Detailed Mechanistic Pathways for Key Synthetic Steps
The synthesis of this compound would typically involve the reaction of 3-fluoro-2-hydroxypyridine with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.
The generally accepted mechanism proceeds as follows:
Protonation of Dihydropyran: The acid catalyst (e.g., p-TsOH) protonates the double bond of the DHP molecule.
Carbocation Formation: This protonation results in the formation of a resonance-stabilized secondary carbocation at the C-2 position of the pyran ring. The proximity of the ring oxygen provides anchimeric assistance, further stabilizing the positive charge.
Nucleophilic Attack: The hydroxyl group of 3-fluoro-2-hydroxypyridine acts as a nucleophile, attacking the electrophilic carbocation.
Deprotonation: A final deprotonation step, typically by the conjugate base of the acid catalyst, yields the neutral product, this compound.
Kinetic Studies on Reaction Rates
As of the current date, specific kinetic studies measuring the reaction rates for either the synthesis or the cleavage of this compound have not been reported in the scientific literature. Such studies would be valuable for optimizing reaction conditions and for a more quantitative understanding of the compound's stability and reactivity.
Spectroscopic and Structural Analysis of this compound Unavailable
Comprehensive searches for spectroscopic and structural elucidation data for the chemical compound This compound have yielded no specific experimental data. Detailed information regarding its Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and ¹⁹F), advanced two-dimensional NMR techniques, or High-Resolution Mass Spectrometry (HRMS) is not available in the public domain through extensive database searches.
The structural elucidation of a novel or complex organic molecule like this compound would typically rely on a combination of these advanced analytical techniques. NMR spectroscopy is fundamental in determining the carbon-hydrogen framework and the connectivity of atoms within the molecule. Specifically, ¹H NMR would be used to identify the number and environment of protons, ¹³C NMR for the carbon skeleton, and ¹⁹F NMR is crucial for analyzing the fluorine atom's position and its coupling with neighboring nuclei.
Furthermore, two-dimensional NMR techniques such as HSQC, HMBC, COSY, and NOESY are indispensable for unambiguously assigning complex proton and carbon signals and for determining through-bond and through-space correlations, which are vital for confirming the precise three-dimensional structure. High-Resolution Mass Spectrometry would provide the accurate mass of the compound, allowing for the determination of its elemental composition.
Despite the importance of these methodologies, no published papers, patents, or database entries containing this specific analytical information for this compound could be located. Therefore, a detailed article focusing solely on the spectroscopic and structural elucidation of this particular compound, as per the requested outline, cannot be generated at this time due to the absence of the necessary scientific data.
Spectroscopic and Structural Elucidation Methodologies
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. For 3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine, the IR spectrum would be expected to show characteristic absorption bands corresponding to the various bonds present in the structure.
The presence of the pyridine (B92270) ring would be indicated by C=C and C=N stretching vibrations in the region of 1600-1450 cm⁻¹. The C-F stretching vibration of the fluorine substituent on the pyridine ring would likely appear as a strong absorption band in the 1250-1020 cm⁻¹ region.
The ether linkage (C-O-C) would be characterized by a strong, prominent absorption band due to C-O stretching, typically observed in the 1150-1085 cm⁻¹ range. The aliphatic C-H bonds of the oxane ring would give rise to stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of a broad O-H stretching band around 3500-3200 cm⁻¹ would confirm the absence of hydroxyl impurities.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 2950-2850 |
| C=C / C=N (Pyridine) | Stretching | 1600-1450 |
| C-O (Ether) | Stretching | 1150-1085 |
| C-F | Stretching | 1250-1020 |
Note: These are predicted ranges and the exact positions of the absorption bands would need to be determined experimentally.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would yield precise bond lengths, bond angles, and torsion angles.
This technique would confirm the planarity of the pyridine ring and determine the conformation of the oxane ring, which typically adopts a chair conformation. The analysis would also reveal the spatial orientation of the (oxan-2-yl)methoxy substituent relative to the pyridine ring. Furthermore, intermolecular interactions in the solid state, such as hydrogen bonding (if any) and van der Waals forces, which dictate the crystal packing, could be elucidated. This level of structural detail is crucial for understanding the molecule's physical properties and its potential interactions with other molecules.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
The 2-position of the oxane ring in this compound is a stereocenter. Therefore, this compound can exist as a pair of enantiomers, (R)-3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine and (S)-3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine. Chiroptical spectroscopy, particularly circular dichroism (CD), is a key technique for characterizing these enantiomers.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer would produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum are related to the absolute configuration of the stereocenter. By comparing the experimental CD spectrum to that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration of the synthesized or isolated compound could be determined. This is particularly important in pharmaceutical and biological contexts where the different enantiomers of a molecule can have vastly different biological activities.
Theoretical and Computational Chemistry Studies
Reaction Mechanism Modeling
Transition State Characterization and Activation Energies:No modeling studies on the reaction pathways, transition states, or energy barriers for reactions involving this compound have been reported.
Until such research is conducted and published, a detailed theoretical and computational profile of 3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine remains unwritten.
Reaction Pathway Elucidation
Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the mapping of reaction pathways, identification of transient species like transition states, and calculation of energy barriers. For a molecule such as this compound, density functional theory (DFT) is a suitable method to elucidate potential reaction mechanisms, such as nucleophilic aromatic substitution (SNAr), which is common for substituted pyridines. researchgate.net
The study would first involve geometry optimization of the reactants, the Meisenheimer intermediate, the transition states, and the products. Following this, frequency calculations would confirm the nature of these structures, with transition states exhibiting a single imaginary frequency corresponding to the reaction coordinate. The energy profile of the reaction could then be constructed, providing crucial data on activation energies.
Table 1: Hypothetical DFT-Calculated Energy Profile for SNAr Reaction of this compound with Hydroxide (B78521)
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Compound + OH⁻) | 0.0 | Initial state of the separated reactants. |
| Transition State 1 (TS1) | +15.2 | Energy barrier for the formation of the Meisenheimer complex. |
| Meisenheimer Intermediate | -5.8 | A stabilized intermediate where the hydroxide has added to the pyridine (B92270) ring. |
| Transition State 2 (TS2) | +18.5 | Energy barrier for the departure of the fluoride (B91410) leaving group. |
| Products (2-hydroxy-3-fluoro... + F⁻) | -12.3 | The final state of the reaction, with the fluoride ion having been substituted by the hydroxide group. |
Note: These values are illustrative and based on typical SNAr reactions of similar compounds.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide detailed information about its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. nih.govnih.gov
The flexibility of this compound arises from the rotatable bonds in the (oxan-2-yl)methoxy substituent and the puckering of the oxane ring. An MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and solve Newton's equations of motion for every atom in the system over a period of nanoseconds to microseconds.
Analysis of the simulation trajectory would reveal the preferred conformations of the molecule. For the oxane ring, this would involve monitoring the transitions between its chair and boat conformations. nih.gov The orientation of the methoxy (B1213986) bridge relative to the pyridine ring would also be a key aspect of the conformational analysis.
Furthermore, MD simulations can shed light on the intermolecular interactions between this compound and its environment. By analyzing the radial distribution functions between atoms of the solute and solvent, it is possible to identify and quantify hydrogen bonding and other non-covalent interactions. For example, the nitrogen atom of the pyridine ring and the oxygen atoms of the ether linkage and the oxane ring are all potential hydrogen bond acceptors.
Table 2: Hypothetical Analysis of Intermolecular Interactions from a 100 ns MD Simulation in Water
| Interaction Type | Potential Sites on Compound | Average Number of Interactions | Average Interaction Lifetime (ps) |
| Hydrogen Bonding | Pyridine Nitrogen | 1.2 | 3.5 |
| Hydrogen Bonding | Ether Oxygen | 0.8 | 2.1 |
| Hydrogen Bonding | Oxane Ring Oxygen | 1.5 | 4.2 |
| van der Waals | Pyridine Ring (π-stacking with aromatic residues if present) | Variable | Variable |
Note: These values are illustrative and represent a hypothetical simulation scenario.
These simulations can be particularly insightful when studying the interaction of the molecule with a biological target, such as an enzyme's active site. nih.govstrath.ac.uk The results can help to understand the binding mode, estimate the binding affinity, and identify key residues involved in the interaction, which is crucial in fields like drug discovery.
Prediction of Bulk Properties
While the prediction of specific chemical and physical properties is excluded, computational methods can be used to estimate various bulk properties of materials composed of this compound. These predictions are typically derived from calculations on a single molecule or a small cluster of molecules and then extrapolated to the bulk phase using statistical mechanics.
One such property is the cohesive energy density, which is a measure of the intermolecular forces within a material and is related to properties like the heat of vaporization. This can be estimated by calculating the interaction energy of a molecule with its surrounding molecules in a simulated condensed phase.
Theoretical calculations, particularly DFT, can also be used to predict electronic properties of the bulk material. rsc.org For instance, the electronic band gap can be estimated, which determines whether the material behaves as an insulator, semiconductor, or conductor. The density of states (DOS) can also be calculated, providing information about the distribution of electronic energy levels available to be occupied by electrons.
Another area of prediction involves mechanical properties. By applying computational models to a simulated crystal lattice of the compound, it is possible to estimate bulk moduli, which describe the material's resistance to compression. While a full prediction of all bulk properties is computationally intensive, these theoretical studies provide valuable initial estimates where experimental data is lacking. nih.gov
Table 3: Hypothetical Predicted Bulk Properties
| Property | Predicted Value (Illustrative) | Computational Method | Significance |
| Cohesive Energy Density | 450 J/cm³ | Molecular Dynamics with a suitable force field | Indicates the strength of intermolecular forces in the liquid state. |
| Electronic Band Gap | 4.5 eV | DFT with a periodic boundary condition calculation | Suggests the material would be an electrical insulator. |
| Bulk Modulus | 8.5 GPa | DFT-based solid-state calculations | Provides an estimate of the material's resistance to uniform compression. |
Note: These values are for illustrative purposes and are based on typical values for organic molecular solids.
These computational predictions, while not a substitute for experimental measurement, are instrumental in the early stages of material characterization, offering a theoretical framework to guide further research and application development.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Synthetic Building Block for More Complex Molecules
3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine is primarily employed as a synthetic building block for introducing the 3-fluoro-2-hydroxypyridine (B75413) moiety into more complex molecules, particularly in the development of pharmaceutical agents. The (oxan-2-yl)methoxy group, more commonly known as a tetrahydropyranyl (THP) ether, functions as a robust protecting group for the hydroxyl function. This protection is critical as it prevents the acidic proton of the hydroxyl group from interfering with subsequent synthetic steps, such as metalation or cross-coupling reactions.
The utility of this building block is demonstrated in its role in constructing elaborate heterocyclic systems. Once the core structure is assembled, the THP group can be readily removed under mild acidic conditions to reveal the 2-pyridone tautomer, a common pharmacophore. This strategy allows chemists to perform sensitive reactions elsewhere on the pyridine (B92270) ring or on other parts of the molecule that would otherwise be incompatible with a free hydroxyl group.
Table 1: Representative Use as a Synthetic Intermediate
| Precursor | Reaction | Product | Purpose of Transformation |
|---|
Role in the Preparation of Scaffolds for Chemical Libraries
In medicinal chemistry, the systematic synthesis and screening of compound libraries are essential for drug discovery. This compound is an ideal starting material for the preparation of scaffolds for such chemical libraries. researchgate.net Its stable, protected form allows for a divergent synthetic approach, where a common intermediate is used to generate a wide array of derivatives.
Starting with this compound, transformations can be selectively performed at other positions of the pyridine ring (e.g., C4, C5, or C6) through reactions like lithiation followed by quenching with various electrophiles. google.com Each unique electrophile introduces a point of diversity. After building a collection of these functionalized and still-protected intermediates, a final deprotection step can unmask the 2-hydroxy group across the entire library, yielding a family of related 3-fluoro-2-pyridones ready for biological screening. This efficient approach enables the rapid exploration of the structure-activity relationship (SAR) around the 3-fluoro-2-pyridone core. researchgate.net
Precursor for Advanced Organic Transformations
The specific substitution pattern of this compound makes it a valuable precursor for several advanced organic transformations. The electron-withdrawing nature of the fluorine atom and the ring nitrogen influences the acidity of the ring protons, facilitating site-selective reactions.
One of the most significant transformations is directed ortho-metalation (DoM). The THP-ether at the C2 position can direct a strong base, such as n-butyllithium, to deprotonate the C4 position, which is activated by the adjacent fluorine atom. This generates a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of new functional groups at a specific location. google.com
Furthermore, the compound serves as a masked precursor to 3-fluoro-2-pyridone. The cleavage of the THP ether is a fundamental transformation, typically achieved with high efficiency under mild acidic conditions (e.g., p-toluenesulfonic acid in methanol (B129727) or aqueous HCl). This deprotection step is often the final step in a synthetic sequence to reveal the biologically active core.
Applications in Catalyst or Ligand Design
Pyridine and its derivatives are ubiquitous in coordination chemistry, frequently serving as ligands for transition metal catalysts due to the Lewis basicity of the nitrogen atom. Fluorinated pyridines, in particular, have been explored in ligand design, as the fluorine substituent can modulate the electronic properties and stability of the resulting metal complex. researchgate.net While the 3-fluoro-2-hydroxypyridine scaffold is of interest for creating bidentate ligands (coordinating through both nitrogen and oxygen), specific applications of this compound itself in catalyst or ligand design are not widely documented in the current literature. Its primary role remains that of a synthetic intermediate rather than a final ligand component.
Potential in Materials Science Applications (e.g., Liquid Crystals, Polymers)
The incorporation of fluorine atoms into organic molecules can impart unique properties beneficial for materials science, such as enhanced thermal stability and modified electronic characteristics. researchgate.net Fluorinated pyridine cores are of significant interest in the design of liquid crystals. uni-halle.de
A patent on 3-fluoropyridine (B146971) derivatives for use in liquid-crystal mixtures highlights the utility of this structural motif. google.com The patent describes how compounds derived from 3-fluoro-2-hydroxypyridine can be used as components in ferroelectric liquid-crystalline mixtures. google.com The dipole moment introduced by the C-F bond, combined with the rigid pyridine core, contributes to the formation of desired mesogenic phases (e.g., nematic and smectic phases) over a broad temperature range. google.comuni-halle.de The ability to synthesize a variety of derivatives by functionalizing the 3-fluoropyridine core allows for the fine-tuning of properties like spontaneous polarization and optical response time, which are critical for display applications. google.com
In the realm of polymer science, fluorinated monomers are used to create polymers with low surface energy, high chemical resistance, and specific optical properties. mdpi.compageplace.de While perfluoropyridine is more commonly used for creating fluoropolymers, building blocks like this compound represent potential monomers for creating specialty polymers with tailored functionalities after deprotection and further modification. mdpi.com
Table 2: Properties of 3-Fluoropyridine Derivatives in Liquid Crystal Mixtures
| Feature | Contribution to Liquid Crystal Properties | Reference |
|---|---|---|
| 3-Fluoropyridine Core | Provides a rigid, polar structural unit essential for forming mesophases. | google.com |
| C-F Bond | Introduces a transverse dipole moment, influencing dielectric anisotropy and ferroelectric behavior. | google.com |
| Molecular Shape | Contributes to the rod-like shape necessary for liquid crystalline alignment. | google.comuni-halle.de |
Application in Radiolabeling for Research Probes (focus on synthetic methodology)
The development of radiolabeled molecules for Positron Emission Tomography (PET) is a crucial area of medical research. Fluorine-18 is a preferred radionuclide, and methodologies for its incorporation into aromatic systems are of high importance. However, the nucleophilic radiofluorination of electron-rich rings like pyridine is challenging, especially at the meta-position (C3 or C5). nih.govrsc.org
Direct radiofluorination of a precursor similar to this compound is difficult due to the ring's low reactivity towards nucleophilic attack. nih.gov Modern synthetic methodologies have been developed to overcome this challenge. One successful approach involves the use of pyridine N-oxide precursors. nih.govrsc.orggoogle.com In this method, a suitably substituted pyridine N-oxide (e.g., 3-bromo-4-nitropyridine (B1272033) N-oxide) undergoes nucleophilic substitution with [¹⁸F]fluoride. The N-oxide group activates the ring for this substitution. Following the introduction of the ¹⁸F atom, the N-oxide is reduced to afford the desired [¹⁸F]fluoropyridine. nih.gov This strategy has been successfully applied to synthesize [¹⁸F]3-fluoro-4-aminopyridine, a PET tracer for imaging demyelination. nih.govgoogle.com This synthetic methodology represents the current state-of-the-art for producing meta-fluorinated pyridine research probes and would be the guiding principle for any potential radiolabeling strategy involving the 3-fluoropyridine scaffold.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic methods for 2-alkoxy-3-fluoropyridines often involve the reaction of 2,3-difluoropyridine (B50371) with an alcohol in the presence of a base. While effective, future research could focus on developing more sustainable and efficient synthetic strategies. This could involve exploring alternative starting materials, utilizing greener solvents, and developing catalytic systems that minimize waste and improve atom economy. Investigating flow chemistry processes for the synthesis of 3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine could also lead to improved scalability and safety.
Exploration of Novel Chemical Transformations of the Compound
The reactivity of this compound has not been extensively explored. Future studies could investigate a range of chemical transformations to further functionalize the molecule. This includes, but is not limited to, electrophilic and nucleophilic aromatic substitution reactions on the pyridine (B92270) ring, as well as modifications of the oxane moiety. Understanding how the fluorine and alkoxy substituents influence the regioselectivity of these reactions will be a key area of investigation.
Application of Advanced Spectroscopic Techniques for Dynamic Studies
While standard spectroscopic techniques are used for routine characterization, advanced methods could provide deeper insights into the dynamic behavior of this compound. Techniques such as variable-temperature NMR spectroscopy could be employed to study conformational changes and rotational barriers within the molecule. Furthermore, time-resolved spectroscopic methods could be used to investigate the kinetics and mechanisms of its chemical reactions.
Deeper Computational Insights into Reactivity and Selectivity
Computational chemistry offers a powerful tool for understanding the electronic structure and reactivity of molecules. Future computational studies on this compound could employ density functional theory (DFT) and other high-level theoretical methods to:
Predict the most likely sites for electrophilic and nucleophilic attack.
Model transition states to understand reaction mechanisms and selectivity.
Calculate spectroscopic properties to aid in experimental characterization.
These computational insights can guide the design of new experiments and the development of novel synthetic applications.
Investigation of Unconventional Chemical Properties and Interactions
The interplay between the fluorine atom, the pyridine nitrogen, and the ether linkage could give rise to unconventional non-covalent interactions. Future research could explore these interactions, such as intramolecular hydrogen bonding or halogen bonding, and their influence on the compound's conformation and reactivity. Investigating the compound's behavior in different solvent environments could also reveal interesting and potentially useful chemical properties.
Synthesis of Novel Analogs for Fundamental Structure-Property Relationship Studies
The synthesis and study of novel analogs of this compound is a promising avenue for establishing fundamental structure-property relationships. By systematically varying the substituents on the pyridine ring and modifying the alkoxy group, researchers can probe the effects of these changes on the molecule's physical, chemical, and electronic properties. This knowledge is crucial for the rational design of new molecules with tailored functionalities. The 2-alkoxy-3-fluoropyridine scaffold has already shown promise as a starting point for the development of inhibitors for various enzymes, suggesting that new analogs could have interesting biological activities.
| Research Area | Focus | Potential Impact |
| Sustainable Synthesis | Development of greener and more efficient synthetic routes. | Reduced environmental impact and improved scalability. |
| Novel Transformations | Exploration of new chemical reactions and functionalizations. | Expansion of the synthetic utility of the compound. |
| Advanced Spectroscopy | Use of dynamic spectroscopic techniques to study molecular motion. | Deeper understanding of conformational dynamics. |
| Computational Chemistry | In-depth theoretical studies of reactivity and selectivity. | Rational design of new reactions and molecules. |
| Unconventional Properties | Investigation of non-covalent interactions and solvent effects. | Discovery of new chemical behaviors and applications. |
| Analog Synthesis | Creation of new derivatives to study structure-property relationships. | Foundation for the design of functional molecules. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine?
- Methodology : The synthesis typically involves nucleophilic substitution on a fluoropyridine precursor. For example, reacting 3-fluoropyridine-2-ol with (oxan-2-yl)methyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO at 60–80°C for 12–24 hours .
- Key Considerations :
- Steric hindrance from the oxane ring may require elevated temperatures.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine at C3, oxane-methoxy at C2) via chemical shifts. The fluorine atom deshields adjacent protons, while the oxane ring protons appear as complex multiplet signals .
- IR Spectroscopy : Identify C-F stretching (~1100 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) bonds .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 242.0952 for C₁₁H₁₄FNO₃) .
Q. How does the oxane-methoxy group influence the compound’s reactivity?
- Analysis : The oxane (tetrahydropyran) ring enhances solubility in organic solvents and stabilizes intermediates via chair-conformation steric effects. This group reduces electrophilic substitution at the pyridine ring compared to linear alkoxy substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
